Trioxo(triphenylsilyloxy)rhenium(VII) (CAS: 60624-60-4), commonly referred to as triphenylsilyl perrhenate, is a highly soluble, neutral organometallic Re(VII) complex. Unlike purely inorganic rhenium oxides or simple alkylrhenium compounds, this complex features a bulky, electron-modulating triphenylsiloxy ligand covalently bound to a trioxorhenium core. This unique structural motif imparts exceptional solubility in non-polar organic solvents and fine-tunes the Lewis acidity of the rhenium center. In procurement and material selection, it is primarily sought after as a mild, highly selective homogeneous catalyst for the 1,3-isomerization of allylic alcohols, dienone-phenol rearrangements, and as an exact molecular precursor and spectroscopic model for silica-supported heterogeneous metathesis catalysts [1].
Buyers often attempt to substitute Trioxo(triphenylsilyloxy)rhenium(VII) with more common Re(VII) sources such as Methyltrioxorhenium (MTO) or Rhenium heptoxide (Re2O7). However, these substitutions routinely fail in advanced synthetic applications. MTO is optimized for redox chemistry (e.g., epoxidations) but lacks the requisite Lewis acidity to drive cationic rearrangements, leading to zero yield in specific bond-shift reactions. Conversely, while Re2O7 possesses strong Lewis acidity, its polymeric inorganic nature makes it highly insoluble in cold organic solvents, causing rapid decomposition of sensitive substrates like oxocarbenium intermediates at room temperature. Ph3SiOReO3 bridges this gap, providing the necessary Lewis acidity of Re2O7 combined with the superior organic solubility required for sub-zero, stereoselective transformations [1].
In the synthesis of stereoselective polycyclic ethers via oxocarbenium ion intermediates, the use of Re2O7 at room temperature leads to rapid substrate decomposition. Lowering the temperature with Re2O7 results in poor yields due to insolubility. Switching to the highly soluble Trioxo(triphenylsilyloxy)rhenium(VII) provides the necessary organic solubility to conduct the initial reaction phase at -25 °C, successfully yielding the target tetrahydropyran as a single stereoisomer without decomposition [1].
| Evidence Dimension | Catalyst performance in low-temperature oxocarbenium generation |
| Target Compound Data | Ph3SiOReO3 enables reaction at -25 °C, yielding a single stereoisomer with no decomposition. |
| Comparator Or Baseline | Re2O7 (causes complete decomposition at rt; fails at low temps due to insolubility). |
| Quantified Difference | Shift from complete substrate decomposition to successful stereoselective isolation. |
| Conditions | Acetal trapping via oxocarbenium ion, CH2Cl2, -25 °C to rt. |
Procurement of Ph3SiOReO3 is critical for complex natural product synthesis where sensitive intermediates require highly soluble, mild Lewis acidic Re(VII) catalysts at sub-zero temperatures.
While Methyltrioxorhenium (MTO) is a benchmark Re(VII) oxidation catalyst, it lacks the requisite Lewis acidity to promote many cationic rearrangements. In the dienone-phenol rearrangement of 4-alkoxy-substituted cyclohexadienones, MTO was completely inactive (0% yield after 12 hours). In contrast, Ph3SiOReO3 successfully catalyzed the rearrangement, delivering the multi-substituted phenol in 83% yield within just 1 hour at room temperature [1].
| Evidence Dimension | Product yield in dienone-phenol rearrangement |
| Target Compound Data | 83% yield (1 hour reaction time) |
| Comparator Or Baseline | MTO (0% yield / Not Detected after 12 hours) |
| Quantified Difference | 83 percentage point increase in yield and >12x faster reaction kinetics. |
| Conditions | 10 mol% catalyst, CH2Cl2, room temperature. |
Buyers needing a Re(VII) catalyst for Lewis acid-mediated bond shifts must select Ph3SiOReO3 over the more common MTO, which is strictly optimized for redox/epoxidation chemistry.
The synthesis of α,β-unsaturated acylsilanes from propargylic alcohols is highly sensitive to the electronic nature of the substrate. When utilizing electron-donating aryl systems, standard ionic perrhenate catalytic systems (e.g., p-TSA·H2O / n-Bu4N·ReO4) completely fail to yield the desired product. However, substituting the ionic system with neutral Ph3SiOReO3 successfully catalyzes the transposition, providing the target acylsilanes in good yields despite the electron-rich nature of the aryl rings [1].
| Evidence Dimension | Reaction success with electron-donating aryl propargylic alcohols |
| Target Compound Data | Successful conversion (good yields) |
| Comparator Or Baseline | p-TSA·H2O / n-Bu4N·ReO4 (reaction fails completely) |
| Quantified Difference | Binary shift from total reaction failure to successful synthetic yield. |
| Conditions | Transposition of TES-acetylene derived propargylic alcohols. |
For industrial or academic synthesis of functionalized acylsilanes, Ph3SiOReO3 is strictly required when working with electron-donating functional groups that deactivate ionic perrhenate salts.
In the development of silica-supported Re(VII) olefin metathesis catalysts, understanding the active site is notoriously difficult. Unlike Re2O7 or MTO, which form complex or undefined multinuclear species on silica, Ph3SiOReO3 serves as an exact molecular analogue for the isolated ≡SiO-ReO3 surface species. The triphenylsiloxy ligand perfectly mimics the steric and electronic parameters of a silica surface silanol, allowing researchers to quantitatively assign 1H and 13C NMR chemical shifts of the homogeneous complex to benchmark and verify the structure of the true heterogeneous active sites [1].
| Evidence Dimension | Spectroscopic fidelity to silica-supported Re(VII) active sites |
| Target Compound Data | 1:1 structural and electronic mimic of ≡SiO-ReO3 |
| Comparator Or Baseline | MTO / Re2O7 (form undefined or structurally divergent surface species) |
| Quantified Difference | Enables precise NMR benchmarking of surface species, which is impossible with non-siloxy Re(VII) precursors. |
| Conditions | Surface Organometallic Chemistry (SOMC) modeling. |
Catalyst manufacturers and materials scientists must procure Ph3SiOReO3 as the definitive analytical standard for characterizing advanced heterogeneous rhenium metathesis catalysts.
This compound is the mandatory choice for natural product synthesis workflows where low-temperature (-25 °C) generation of oxocarbenium ions is required. Its superior organic solubility prevents the substrate decomposition that inevitably occurs when using the insoluble Re2O7 baseline [1].
When transposing propargylic alcohols containing electron-donating aryl groups, standard ionic perrhenate catalysts fail. Ph3SiOReO3 is the required procurement substitute to ensure successful conversion and high yields of these specialized α,β-unsaturated acylsilanes [1].
For laboratories requiring a mild Lewis acid to drive bond-shift rearomatizations in high yield (e.g., >80% in 1 hour), Ph3SiOReO3 is the correct selection, vastly outperforming redox-focused Re(VII) catalysts like MTO which yield 0% in identical conditions [1].
Materials scientists developing supported metathesis catalysts should procure this compound as an exact molecular mimic of silica-grafted ≡SiO-ReO3, utilizing it to calibrate NMR spectra and verify the structure of heterogeneous active sites[1].